Tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate
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Overview
Description
Tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate: is an organic compound that belongs to the class of esters It is characterized by a tert-butyl ester group attached to a cyclopentyl ring, which is further substituted with an aminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction of the ester group can yield the corresponding alcohol.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The aminomethyl group can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation: Imines, nitriles.
- Reduction: Alcohols.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of novel drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate is largely dependent on its chemical structure and the functional groups present. The aminomethyl group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
-
Tert-butyl acetate:
- Similar ester functionality but lacks the cyclopentyl and aminomethyl groups.
- Used as a solvent and in the production of lacquers and adhesives .
-
Tert-butyl 3-(aminomethyl)phenylcarbamate:
- Contains an aminomethyl group but differs in the aromatic ring structure.
- Used in pharmaceutical synthesis and as a protecting group for amines .
Uniqueness:
- The presence of both the cyclopentyl ring and the aminomethyl group in tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate provides unique steric and electronic properties.
- These features make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-10-5-6-13(7-10,9-14)8-11(15)16-12(2,3)4/h10H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASALFCUFNSQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CC(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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